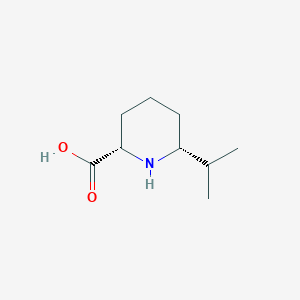

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-, also known as L-menthol, is a cyclic terpene alcohol that is widely used in the food, cosmetics, and pharmaceutical industries. It is a colorless, crystalline solid that has a minty odor and taste. L-menthol is synthesized from natural sources such as peppermint oil or can be chemically synthesized.

Mecanismo De Acción

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- exerts its biological effects through various mechanisms of action. It has been shown to activate the transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. This activation leads to the sensation of cooling and analgesia. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.

Efectos Bioquímicos Y Fisiológicos

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to have antioxidant properties, reducing oxidative stress and preventing cellular damage. It has been shown to improve blood circulation and reduce blood pressure. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has also been shown to have a positive effect on the digestive system, reducing nausea and vomiting.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has several advantages as a lab reagent. It is readily available and easy to synthesize. It has a high yield and purity, making it ideal for use in experiments. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- is also relatively inexpensive compared to other lab reagents. However, 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- also has a low melting point, making it difficult to handle at high temperatures.

Direcciones Futuras

There are several future directions for research on 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-. One area of research is its potential use in cancer therapy. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to improve cognitive function and reduce anxiety, making it a potential candidate for the treatment of neurological disorders. Finally, 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)-'s potential as a green solvent for chemical reactions should be explored further. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have low toxicity and biodegradability, making it a potential alternative to traditional solvents.

Métodos De Síntesis

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- can be synthesized from natural sources such as peppermint oil or can be chemically synthesized. The chemical synthesis of 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- involves the reaction of thymol with a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of distillation and crystallization steps. The yield of 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- is typically high, and the purity can be as high as 99%.

Aplicaciones Científicas De Investigación

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been extensively studied for its various biological and pharmacological properties. It has been found to possess antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic properties. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been used to treat various ailments such as headaches, colds, coughs, and sore throats. It has also been used in the treatment of skin disorders such as acne, eczema, and psoriasis. 2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.

Propiedades

Número CAS |

158221-69-3 |

|---|---|

Nombre del producto |

2-Piperidinecarboxylicacid, 6-(1-methylethyl)-, (2S,6R)- |

Fórmula molecular |

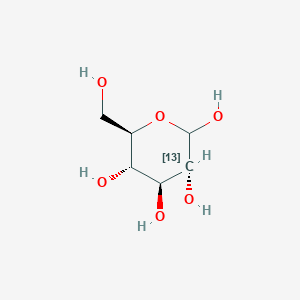

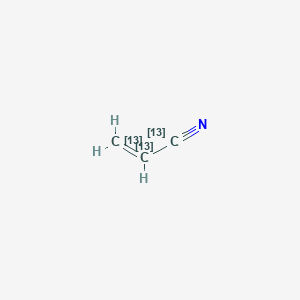

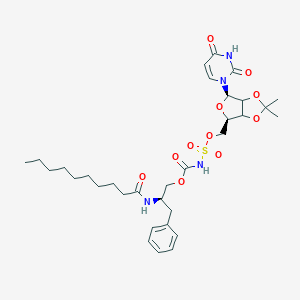

C9H17NO2 |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 |

Clave InChI |

WOQRXEWLPJYRPZ-SFYZADRCSA-N |

SMILES isomérico |

CC(C)[C@H]1CCC[C@H](N1)C(=O)O |

SMILES |

CC(C)C1CCCC(N1)C(=O)O |

SMILES canónico |

CC(C)C1CCCC(N1)C(=O)O |

Sinónimos |

2-Piperidinecarboxylicacid,6-(1-methylethyl)-,(2S-cis)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

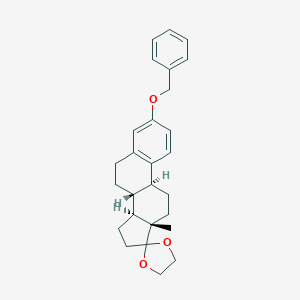

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)